molecular formula C20H25N3O3 B11976206 2-ethoxy-4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol

2-ethoxy-4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol

Cat. No.: B11976206
M. Wt: 355.4 g/mol
InChI Key: LCVPUZSSIUHCTP-RCCKNPSSSA-N
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Description

2-ethoxy-4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a methoxyphenyl group, and a piperazinyl group, all connected through an imino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol typically involves the condensation of an aldehyde or ketone with a primary amine. For instance, one common method involves the reaction of vanillin with p-anisidine in a water solvent using a stirrer method . The reaction is usually carried out at room temperature, and the product is obtained by filtration and washing with methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

2-ethoxy-4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

2-ethoxy-4-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol

InChI

InChI=1S/C20H25N3O3/c1-3-26-20-14-16(8-9-18(20)24)15-21-23-12-10-22(11-13-23)17-6-4-5-7-19(17)25-2/h4-9,14-15,24H,3,10-13H2,1-2H3/b21-15+

InChI Key

LCVPUZSSIUHCTP-RCCKNPSSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3OC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC)O

Origin of Product

United States

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